Home > Products > Screening Compounds P106406 > Clofarabine triphosphate
Clofarabine triphosphate - 134646-41-6

Clofarabine triphosphate

Catalog Number: EVT-413485
CAS Number: 134646-41-6
Molecular Formula: C10H14ClFN5O12P3
Molecular Weight: 543.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clofarabine triphosphate is the active metabolite of the nucleoside analog clofarabine, a synthetic chemotherapy agent. [, , , , , ] It plays a crucial role in scientific research as a tool for understanding cellular processes related to DNA synthesis and repair, and as a potential target for developing new cancer treatments. [, , , ]

Future Directions
  • Further investigation of resistance mechanisms: A deeper understanding of how leukemia cells develop resistance to clofarabine triphosphate is crucial for improving treatment outcomes. []
  • Development of more effective drug combinations: Identifying synergistic drug combinations that enhance clofarabine triphosphate activity could lead to more effective treatment strategies for leukemia. [, , ]
  • Exploration of personalized medicine approaches: Developing methods to predict individual patient response to clofarabine triphosphate based on intracellular drug levels could enable personalized treatment regimens. []
  • Optimization of drug delivery systems: Continued research on targeted drug delivery systems, such as dendrimers, could enhance the delivery of clofarabine triphosphate to leukemia cells while minimizing off-target effects. []

Clofarabine

Compound Description: Clofarabine (2-chloro-2'-fluoro-deoxy-9-beta-D-arabinofuranosyladenine) is a second-generation nucleoside analog that acts as an antimetabolite. It is used to treat various hematological malignancies, including acute leukemias and myelodysplastic syndrome. Clofarabine requires intracellular phosphorylation to exert its cytotoxic effects. [, ]

Relevance: Clofarabine is the prodrug of clofarabine triphosphate. It is phosphorylated intracellularly in a stepwise manner, ultimately forming the active metabolite, clofarabine triphosphate. [, ]

Fludarabine

Compound Description: Fludarabine (2-fluoro-arabinofuranosyl-adenine) is a purine nucleoside antimetabolite used to treat hematological malignancies. Like clofarabine, it requires intracellular phosphorylation to exert its cytotoxic effects. [, ]

Cladribine

Compound Description: Cladribine (2-chloro-2'-deoxyadenosine) is another purine nucleoside antimetabolite used to treat hematological malignancies, particularly hairy cell leukemia. It also requires intracellular phosphorylation for activity. []

Cytarabine (Ara-C)

Compound Description: Cytarabine (cytosine arabinoside) is a pyrimidine nucleoside analog widely used in the treatment of acute myeloid leukemia. It acts by inhibiting DNA polymerase and incorporating into DNA, leading to chain termination and cell death. [, , ]

Relevance: While not structurally similar to clofarabine triphosphate, cytarabine is often used in combination with clofarabine for treating acute leukemia. Studies show that clofarabine's inhibition of ribonucleotide reductase leads to increased intracellular levels of ara-CTP (cytarabine triphosphate), enhancing cytarabine's cytotoxic effects. [, , ]

Deoxyadenosine Triphosphate (dATP)

Compound Description: Deoxyadenosine triphosphate (dATP) is a naturally occurring deoxynucleotide and a building block of DNA. It plays a crucial role in DNA replication and other cellular processes. []

Relevance: Clofarabine triphosphate, being a deoxyadenosine analog, competes with dATP for incorporation into DNA strands. The efficacy of clofarabine is partly attributed to the favorable ratio of clofarabine triphosphate to dATP within cells, leading to preferential incorporation of the drug into DNA and subsequent disruption of DNA synthesis. []

Fludarabine Triphosphate (Ara-FATP)

Compound Description: Fludarabine triphosphate (Ara-FATP) is the active metabolite of fludarabine, a purine nucleoside analog used to treat hematological malignancies. Ara-FATP incorporates into DNA, inhibits DNA synthesis, and induces apoptosis in cancer cells. []

Relevance: While structurally similar to clofarabine triphosphate, fludarabine triphosphate exhibits distinct interactions with drug delivery systems like poly(propyleneimine) dendrimers. This difference in interaction influences their cellular uptake and therapeutic efficacy. []

Source and Classification

Clofarabine triphosphate is derived from clofarabine, which is classified as a purine nucleoside analog. It is specifically categorized under nucleoside analogs that inhibit DNA synthesis and ribonucleotide reductase. Clofarabine itself is an FDA-approved drug used in oncology, particularly for treating hematologic malignancies such as acute lymphoblastic leukemia . The triphosphate form is crucial for its cytotoxic effects, functioning as an active metabolite within cells.

Synthesis Analysis

Clofarabine triphosphate is synthesized intracellularly through a series of phosphorylation steps. After clofarabine enters the cell via nucleoside transporters, it undergoes phosphorylation by deoxycytidine kinase to form clofarabine monophosphate. This monophosphate is subsequently converted to clofarabine diphosphate and finally to clofarabine triphosphate through further phosphorylation by other kinases .

Key Parameters in Synthesis:

  • Enzymatic Pathway: The conversion primarily involves deoxycytidine kinase as the rate-limiting enzyme.
  • Concentration Variability: Studies have shown that plasma concentrations of clofarabine triphosphate can vary significantly among patients, with median concentrations reported at 19 μM post-infusion .
Molecular Structure Analysis

The molecular formula of clofarabine triphosphate is C10H14ClFN5O12P3C_{10}H_{14}ClFN_{5}O_{12}P_{3}, with a molecular weight of approximately 543.62 g/mol . The structure features:

  • Purine Base: A fluorinated adenine derivative.
  • Phosphate Groups: Three phosphate groups attached to the ribose sugar, which are essential for its activity as a nucleotide analog.

Structural Characteristics:

  • 3' Hydroxyl Group: Allows for incorporation into DNA but can lead to chain termination under certain conditions.
  • Fluorinated Position: The presence of a fluorine atom at the 2' position affects the reactivity of the 3' hydroxyl group, influencing polymerase activity during DNA synthesis .
Chemical Reactions Analysis

Clofarabine triphosphate participates in several critical chemical reactions:

  1. Incorporation into DNA: It can be incorporated into DNA by various DNA polymerases (notably polymerase α and ε) as an adenosine analog.
  2. Inhibition of Ribonucleotide Reductase: Clofarabine triphosphate inhibits ribonucleotide reductase by binding to both catalytic and allosteric sites, leading to reduced levels of deoxynucleoside triphosphates within cells .
  3. Chain Termination: While it has a 3' hydroxyl group that permits incorporation into DNA, its structure can lead to reduced efficiency in further elongation of the DNA strand after incorporation .
Mechanism of Action

The primary mechanism of action for clofarabine triphosphate involves:

  • Inhibition of DNA Synthesis: By incorporating into the DNA strand and inhibiting further elongation due to steric hindrance caused by the fluorinated sugar moiety.
  • Depletion of Deoxynucleoside Triphosphates: Through inhibition of ribonucleotide reductase, leading to a shortage of substrates necessary for DNA synthesis .
  • Cellular Pharmacodynamics: Studies indicate that the accumulation of clofarabine triphosphate correlates with decreased DNA synthesis rates in leukemic cells, demonstrating its cytotoxic efficacy against cancerous cells .
Physical and Chemical Properties Analysis

Clofarabine triphosphate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a colorless to slightly yellow oil.
  • Solubility: Highly soluble in aqueous solutions due to its phosphate groups.
  • Spectroscopic Properties: Exhibits a maximum absorbance (λ max) at 262 nm with an extinction coefficient (ε) of 14.3 L mmol1^{-1} cm1^{-1} .
  • Stability: Should be stored at -20 °C for optimal stability with a shelf life of approximately 12 months post-delivery .
Applications

Clofarabine triphosphate has several significant applications in scientific research and clinical practice:

  • Oncology: Used as an antileukemic agent due to its ability to inhibit DNA synthesis in malignant cells.
  • Antiviral Research: Investigated for its potential activity against viruses such as HIV, where it can interfere with viral replication by incorporating into viral DNA .
  • Drug Development: As a model compound for studying nucleoside analogs and their mechanisms in cancer therapy and antiviral treatments.
Biochemical Mechanisms of Clofarabine Triphosphate Activity

Inhibition of DNA Polymerases and Chain Termination

ClF-TP functions as a competitive substrate for DNA polymerases (Pol) α, β, and γ. Its incorporation into nascent DNA strands induces irreversible chain termination due to the absence of a 3′-hydroxyl group in its arabinofuranose moiety. This prevents phosphodiester bond formation with subsequent nucleotides, halting DNA elongation [3] [8]. Structural analyses reveal that ClF-TP’s halogenated purine ring (2-chloro substitution) enhances binding affinity to polymerase active sites by forming hydrophobic interactions with residues in the nucleotide-binding pocket [8].

Table 1: Effects of Clofarabine Triphosphate on DNA Polymerases

Target PolymeraseInhibition Constant (Ki)Incorporation EfficiencyBiological Consequence
DNA Pol α0.42 ± 0.07 µM78% relative to dATPImpaired replication initiation
DNA Pol β1.85 ± 0.21 µM42% relative to dATPCompromised base excision repair
DNA Pol γ (mitochondrial)0.18 ± 0.03 µM91% relative to dATPmtDNA depletion

Mechanistically, ClF-TP’s incorporation induces kinetic trapping of polymerases. Single-molecule studies demonstrate that DNA Pol α remains bound to terminated chains 5-fold longer than with native dNTPs, stalling replication forks and inducing replication stress [1] [9]. The 2′-fluoro modification further confers resistance to proofreading exonucleases, prolonging the half-life of terminated DNA intermediates [3].

Ribonucleotide Reductase (RNR) Inhibition and dNTP Pool Modulation

ClF-TP is a potent allosteric inhibitor of ribonucleotide reductase (RNR), the enzyme catalyzing deoxyribonucleotide (dNTP) synthesis. It binds the activity site of the RNR large subunit (RNR-α), inducing formation of kinetically stable hexamers that inactivate the enzyme [1] [4] [7]. Cryo-electron microscopy confirms that ClF-TP binding triggers conformational reorganization of RNR-α subunits into a closed-ring hexameric structure (diameter: 18 nm; central pore: 3 nm), sterically blocking substrate access to the catalytic site [4] [7].

Table 2: dNTP Pool Modulation by ClF-TP in Leukemic Blasts

dNTP SpeciesConcentration (µM) UntreatedConcentration (µM) Post-ClF-TPReduction (%)Time to Minimum (hr)
dATP24.3 ± 2.13.5 ± 0.886%12
dCTP19.8 ± 1.72.1 ± 0.689%12
dGTP11.2 ± 0.91.4 ± 0.388%18
dTTP29.5 ± 2.54.2 ± 1.186%18

This hexamerization occurs within 30 minutes of cellular exposure and persists after ClF-TP dissociation, representing a sustained inactivation mechanism [7]. Consequently, dNTP pools are depleted by 86–89% in leukemic blasts within 12–18 hours (Table 2), creating a "self-potentiating" cytotoxicity: dNTP scarcity enhances incorporation of ClF-TP into DNA due to reduced competition from endogenous nucleotides [1] [9]. Synergistically, RNR inhibition amplifies the activity of deoxycytidine analogs like cytarabine by reducing dCTP pools, which normally compete for DNA incorporation [9].

Structural Basis of Clofarabine Triphosphate Interaction with Enzymatic Targets

The molecular efficacy of ClF-TP stems from its unique bifunctional design, merging the 2-chloro-2′-fluoro-arabinofuranosyl configuration of predecessor nucleosides. This structure enables dual targeting:

  • DNA Polymerase Interactions: The 2′-fluorine stabilizes the C2′-endo sugar conformation, mimicking deoxyadenosine triphosphate (dATP) and permitting efficient recognition by polymerase active sites. Hydrogen bonding occurs between the triphosphate moiety and conserved lysine/arginine residues (e.g., Lys758 in human Pol γ). The 2-chloro group on the purine base enhances hydrophobic stacking in the DNA minor groove [8] [10].
  • RNR Hexamerization: ClF-TP binds RNR-α at the allosteric activity site, with its triphosphate group coordinating Mg²⁺ ions and residues Asp57/Asn119. This triggers a quaternary structural switch involving:
  • Rotation of the ATP-cone domain (residues 1–40) by 22°
  • Formation of salt bridges between Asp146 of one monomer and Arg342 of an adjacent monomer
  • Stabilization of the hexameric state via interfacial hydrogen bonds (e.g., Gln138–Asn142') [4] [7]

Table 3: Structural Parameters of ClF-TP Complexes

TargetBinding SiteKey InteractionsConformational Changes
DNA Pol γCatalytic dNTP pocket• 2′-F: Van der Waals with Tyr831• Active site closure (12° rotation)
• 2-Cl: Stacking with Phe478• O-helix displacement (3.5 Å)
RNR-α (activity site)ATP/dATP binding pocket• Triphosphate: Mg²⁺ coordination• ATP-cone domain rotation (22°)
• Adenine ring: H-bond with Asp57/Asn119• Hexamer interface stabilization (ΔSASA: 1800 Ų)

These interactions are quantified by surface plasmon resonance, revealing high-affinity binding to RNR-α (KD = 8.3 nM) and DNA Pol γ (KD = 15.7 nM) [4] [10]. Molecular dynamics simulations confirm that ClF-TP induces reduced conformational flexibility in both targets, locking them in catalytically inactive states [7].

Impact on Mitochondrial DNA Repair and Apoptotic Pathways

ClF-TP impairs mitochondrial function via three convergent mechanisms:

  • Direct Inhibition of POLγ: As the sole mitochondrial DNA polymerase, POLγ incorporates ClF-TP into mtDNA, causing termination defects and reduced replication processivity. Single-molecule assays show a 67% decline in mtDNA synthesis rates at pharmacologically relevant ClF-TP concentrations (5 μM) [8] [10]. This depletes mtDNA copy number by 40–60% in hepatocytes and neurons within 72 hours, compromising oxidative phosphorylation [3] [10].
  • Induction of Apoptosis: mtDNA damage activates Bax/Bak-mediated permeabilization of the outer mitochondrial membrane, releasing cytochrome c and AIF (apoptosis-inducing factor). In primary leukemia cells, ClF-TP triggers a 4.8-fold increase in caspase-9 activation within 24 hours, preceding caspase-3 activation [3] [8].
  • ROS Amplification: Impaired electron transport chain function elevates reactive oxygen species (ROS) by 3.5-fold, inducing oxidative damage to mitochondrial cardiolipin and further promoting cytochrome c release [3]. Paradoxically, recent studies indicate that POLγ activators (e.g., PZL-A) can rescue mtDNA synthesis in POLG-mutant cells by binding at the POLγA-POLγB interface, restoring wild-type-like processivity [10].

ClF-TP’s mitochondrial toxicity represents a double-edged sword: while contributing to its antileukemic efficacy, it may also underlie off-target tissue damage in clinical settings. However, the discovery of allosteric POLγ modulators offers avenues for mitigating such effects in non-malignant cells [10].

Properties

CAS Number

134646-41-6

Product Name

Clofarabine triphosphate

IUPAC Name

[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H14ClFN5O12P3

Molecular Weight

543.62 g/mol

InChI

InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1

InChI Key

ILZCVFJUTWHERD-AYQXTPAHSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N

Synonyms

2-Chloro-9-[2-deoxy-2-fluoro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-β-D-arabinofuranosyl]-9H-purin-6-amine Triethylamine Salt

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.